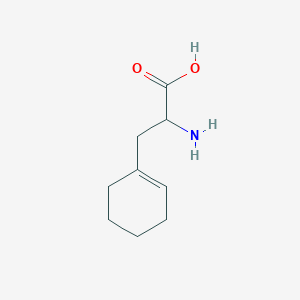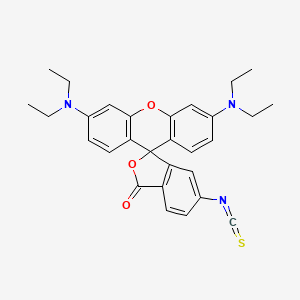
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE, TECH-95 is an organosiloxane compound with the chemical formula C24H46O9Si2 . It is a difunctional siloxane, meaning it contains two functional groups that can participate in chemical reactions. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
准备方法
The synthesis of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE typically involves the reaction of tetramethyldisiloxane with methacryloxypropyl groups under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to produce the compound in significant quantities.
化学反应分析
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE undergoes various types of chemical reactions, including:
Polymerization: The methacryloxy groups can undergo free radical polymerization to form polymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Common reagents used in these reactions include initiators for polymerization (e.g., benzoyl peroxide) and acids or bases for hydrolysis and condensation reactions . The major products formed from these reactions include polymers and siloxane networks.
科学研究应用
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and flexibility.
Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance.
作用机制
The mechanism of action of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE involves its ability to form cross-linked networks through polymerization and condensation reactions. The methacryloxy groups participate in free radical polymerization, while the siloxane backbone provides flexibility and stability. The molecular targets and pathways involved include the formation of siloxane bonds and the creation of polymeric structures .
相似化合物的比较
Similar compounds to 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE include:
This compound: An isomer with similar properties.
Bis(3-methacryloxyhydroxypropoxypropyl)tetramethyldisiloxane: A related compound with slight variations in structure.
The uniqueness of this compound lies in its specific functional groups and the ability to form highly flexible and durable polymeric networks.
属性
分子式 |
C24H46O9Si2 |
|---|---|
分子量 |
534.8 g/mol |
IUPAC 名称 |
[2-hydroxy-3-[3-[[3-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O9Si2/c1-19(2)23(27)31-17-21(25)15-29-11-9-13-34(5,6)33-35(7,8)14-10-12-30-16-22(26)18-32-24(28)20(3)4/h21-22,25-26H,1,3,9-18H2,2,4-8H3 |
InChI 键 |
IFPAGIODCZNPQG-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCC(COCCC[Si](C)(C)O[Si](C)(C)CCCOCC(COC(=O)C(=C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)





![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B12099848.png)





